Home > Products > Catalysts and Ligands P57 > Uroporphyrin I octamethyl ester
Uroporphyrin I octamethyl ester - 10170-03-3

Uroporphyrin I octamethyl ester

Catalog Number: EVT-406048
CAS Number: 10170-03-3
Molecular Formula: C48H54N4O16
Molecular Weight: 943 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Uroporphyrin I

  • Relevance: Uroporphyrin I is the parent compound of Uroporphyrin I octamethyl ester. Esterification of the eight carboxyl groups of Uroporphyrin I with methanol yields Uroporphyrin I octamethyl ester. This modification improves the compound's solubility in organic solvents, making it suitable for various analytical techniques like thin layer chromatography and high performance liquid chromatography. []

Coproporphyrin I

  • Relevance: Coproporphyrin I is structurally related to Uroporphyrin I octamethyl ester as they share the same porphyrin backbone. The difference lies in the side chain groups attached to the porphyrin ring. Studying the spectroscopic properties of both compounds can provide insights into the influence of side chain variations on the overall characteristics of porphyrin molecules. []

    Tin Uroporphyrin Octamethyl Ester

    • Relevance: Tin Uroporphyrin Octamethyl Ester is directly related to Uroporphyrin I octamethyl ester as its tin-substituted derivative. Comparing their reactivity towards photoreduction helps in understanding the influence of metal ion incorporation on the chemical behavior of porphyrin molecules. []

    Porphyrin methyl esters

    • Relevance: Porphyrin methyl esters share structural similarities with Uroporphyrin I octamethyl ester, specifically the presence of methyl ester groups. Comparing their separation characteristics in capillary electrophoresis under different solvent conditions provides insights into the impact of side chain modifications and solvent interactions on their electrophoretic mobility. []
    Synthesis Analysis

    The synthesis of uroporphyrin I octamethyl ester involves several steps, typically starting from simpler precursors.

    Methods:

    1. Starting Materials: The synthesis often begins with aminolevulinic acid or other pyrrole derivatives.
    2. Reaction Conditions: The initial reaction may take place in aqueous conditions with illumination to promote the formation of porphyrinogen, followed by acid-catalyzed condensation reactions to form the porphyrin structure.
    3. Esterification: The final step involves esterification using methanol and sulfuric acid to yield the octamethyl ester form .

    Technical details regarding synthesis include:

    • Temperature and Time: The reactions are typically carried out at controlled temperatures (e.g., 20°C) for extended periods (up to 168 hours) to ensure complete conversion .
    • Purification Techniques: High-performance liquid chromatography is commonly used for purification and analysis of the final product .
    Molecular Structure Analysis

    Uroporphyrin I octamethyl ester has a complex molecular structure characterized by:

    • Molecular Formula: C48H54N4O16C_{48}H_{54}N_{4}O_{16}
    • Molecular Weight: 942.96 g/mol
    • Structural Features: The compound features eight methyl ester groups attached to the uroporphyrin core, which consists of four pyrrole rings interconnected by methine bridges.

    The structural representation can be visualized through resonance Raman spectroscopy techniques, which provide insights into the vibrational modes and molecular interactions .

    Chemical Reactions Analysis

    Uroporphyrin I octamethyl ester participates in various chemical reactions:

    1. Decarboxylation Reactions: It can undergo decarboxylation through enzymatic processes, converting it into different porphyrins such as coproporphyrinogen III.
    2. Oxidation Reactions: The compound can be oxidized to form higher-order porphyrins under specific conditions involving catalytic agents like quinhydrone .

    Technical details include:

    • Enzymatic Pathways: The transformation from uroporphyrin I octamethyl ester to other porphyrins involves multiple enzymatic steps facilitated by enzymes such as uroporphyrinogen decarboxylase .
    Mechanism of Action

    The mechanism of action for uroporphyrin I octamethyl ester primarily revolves around its role as a substrate in enzymatic pathways involved in heme biosynthesis:

    1. Enzymatic Conversion: Enzymes catalyze the conversion of uroporphyrin I octamethyl ester through decarboxylation and oxidation reactions.
    2. Biological Significance: This compound's interaction with enzymes leads to the formation of essential biomolecules like heme, which is crucial for oxygen transport in blood .

    Data on kinetic parameters and enzyme activity can be derived from studies analyzing the reaction rates under varying conditions.

    Physical and Chemical Properties Analysis

    Uroporphyrin I octamethyl ester exhibits several notable physical and chemical properties:

    • Physical State: Typically appears as a crystalline solid with a melting point around 260°C.
    • Solubility: Soluble in organic solvents such as methanol and chloroform but insoluble in water.
    • Spectroscopic Properties: Characterized by distinct absorption peaks in UV-visible spectroscopy due to its conjugated double bond system.

    Relevant analyses include resonance CARS (Coherent Anti-Stokes Raman Scattering) spectroscopy, which provides detailed information about molecular vibrations and interactions within this compound .

    Applications

    Uroporphyrin I octamethyl ester has various scientific applications:

    1. Biochemical Research: Used extensively in studies related to porphyrin metabolism, enzymatic functions, and the biosynthesis of heme.
    2. Diagnostic Tools: Its derivatives serve as potential biomarkers for certain metabolic disorders related to porphyrins.
    3. Photodynamic Therapy Research: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
    Introduction to Uroporphyrin I Octamethyl Ester

    Structural and Molecular Characterization

    Uroporphyrin I octamethyl ester possesses the molecular formula C₄₈H₅₄N₄O₁₆ and a molecular weight of 942.97 g/mol [4]. Its structure consists of four pyrrole subunits linked by methine bridges, forming a planar, highly conjugated macrocycle. Each pyrrole ring bears two substituents: an acetic acid (converted to methyl acetate) and a propionic acid (converted to methyl propionate) side chain. The defining characteristic of the Type I isomer is the symmetric arrangement of these substituents, where identical side chains align opposite each other across the macrocyclic plane. This symmetry contrasts sharply with the asymmetric arrangement found in the biologically predominant Type III isomer.

    Table 1: Molecular Characteristics of Uroporphyrin I Octamethyl Ester

    PropertyValueSource/Reference
    CAS Registry Number10170-03-3 [4]
    Molecular FormulaC₄₈H₅₄N₄O₁₆ [4]
    Molecular Weight942.97 g/mol [4]
    Isomer TypeType I (Symmetric) [5]
    Esterification Sites8 carboxylic acid groups [4] [5]
    Density (Calculated)1.294 g/cm³ [4]
    Boiling Point (Calculated)1153.128°C at 760 mmHg [4]
    Flash Point (Calculated)651.188°C [4]

    Chromatographic separation of uroporphyrin I octamethyl ester from its Type III counterpart relies on their differential polarity and structural features. Early work demonstrated effective separation using dioxan chromatography and paper chromatography [6], with modern techniques employing thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structural differences profoundly influence their physical interactions with stationary phases, allowing for baseline resolution. Spectroscopically, the compound exhibits characteristic UV-Vis absorption bands typical of porphyrins, including a strong Soret band near 406 nm [5], but with distinct fine structure compared to Type III esters due to differences in molecular symmetry and electronic distribution. Nuclear magnetic resonance (NMR) spectroscopy reveals symmetric proton environments consistent with its D₄h symmetry, contrasting with the lower symmetry (Cₛ) observed in Type III esters. The InChIKey (KBKZLUAVUDHBNV-UHFFFAOYSA-N) [4] provides a unique computational identifier for database searches and cheminformatics applications.

    Table 2: Comparative Analysis of Uroporphyrin Octamethyl Ester Isomers

    CharacteristicUroporphyrin I Octamethyl EsterUroporphyrin III Octamethyl Ester
    CAS Number10170-03-3 [4]15435-60-6 [5]
    SymmetryD₄h (High symmetry)Cₛ (Lower symmetry)
    Side Chain SequenceAlternating symmetric (A-P-A-P-A-P-A-P)Asymmetric arrangement
    Chromatographic MobilityDistinct, separable from Type IIIDistinct, separable from Type I
    NMR ComplexitySimplified spectrum due to symmetryComplex spectrum due to asymmetry
    InChIKeyKBKZLUAVUDHBNV-UHFFFAOYSA-N [4]UPRSDHFCTQLTGV-OJKAWOKHSA-N [5]
    Biological PrevalenceMinor isomer, accumulates in porphyriasMajor biologically utilized isomer

    Historical Development in Porphyrin Chemistry

    The isolation and characterization of uroporphyrin I octamethyl ester marked a pivotal advancement in mid-20th century porphyrin chemistry. Prior to the development of esterification techniques, the inherent instability and polarity of uroporphyrinogens hampered their purification and structural elucidation. The conversion to methyl esters, pioneered by Hans Fischer's school, provided a stable derivative amenable to crystallization and systematic study. This methodological breakthrough enabled the definitive identification of the Type I isomer as a chemically distinct entity from the Type III isomer [6].

    Key historical milestones include the enzymatic synthesis of uroporphyrinogen I from porphobilinogen by Bogorad in 1958 using plant extracts, which yielded the esterifiable porphyrin oxidation product [6]. Subsequent work by Cornford and Benson in the 1960s established chromatographic methods for separating the octamethyl esters of isomers I and III using dioxan-based systems [6]. These separations were critical for demonstrating that biological systems predominantly produce the Type III isomer under normal physiological conditions, while Type I accumulation occurs in pathological states. The crystallographic characterization of uroporphyrin I octamethyl ester provided the first three-dimensional structural insights into the symmetric arrangement of the tetrapyrrole macrocycle, confirming the alternating acetate and propionate side chain orientation predicted from degradation studies [4].

    The compound's significance extended to medical biochemistry when it was isolated in crystalline form from the erythrocytes and plasma of patients with congenital erythropoietic porphyria (Günther's disease) [7]. This pathological accumulation provided clinical validation of the biochemical pathway disruption predicted from enzymatic studies. Furthermore, the compound served as a critical standard in developing analytical methods for porphyrin disorders, allowing quantification of isomer ratios in biological samples—a diagnostic parameter still used today [6] [7].

    Table 3: Historical Milestones in Uroporphyrin I Octamethyl Ester Research

    Time PeriodKey AdvancementSignificance
    1950sEnzymatic synthesis from porphobilinogen [6]Established biological origin of Type I isomer
    1958Crystallization of uroporphyrin I derivativesEnabled structural confirmation of symmetric arrangement
    Early 1960sDevelopment of dioxan chromatography [6]Allowed separation of Type I and III octamethyl esters for analytical purposes
    Mid-1960sApplication of thin-layer chromatography [6]Improved resolution and sensitivity for isomer separation
    1960sIsolation from CEP patients [7]Confirmed pathological accumulation in genetic porphyrias
    1999Isomerization studies via spiro intermediates [1]Revealed potential chemical interconversion pathways between isomers

    Role in Tetrapyrrole Biosynthetic Pathways

    Uroporphyrin I octamethyl ester derives from uroporphyrinogen I, an intermediate in the conserved tetrapyrrole biosynthetic pathway. This pathway begins with 5-aminolevulinic acid (ALA), synthesized via either the Shemin (C4) pathway in animals and some bacteria or the C5 pathway in plants and most bacteria [3]. Condensation of two ALA molecules produces porphobilinogen (PBG), the monopyrrolic precursor. The tetrapyrrole assembly occurs when four PBG molecules are joined head-to-tail by PBG deaminase to form the linear hydroxymethylbilane. This unstable intermediate typically cyclizes under enzymatic guidance by uroporphyrinogen III synthase (UROS), which catalyzes the inversion of the final pyrrole ring (ring D) to produce the asymmetric Type III isomer—the universal precursor for biologically active tetrapyrroles like heme and chlorophyll [3] [6].

    The formation of uroporphyrinogen I represents an alternative, non-enzymatic cyclization pathway. When hydroxymethylbilane accumulates or when UROS activity is deficient, the linear tetrapyrrole spontaneously cyclizes without ring inversion, yielding the symmetric uroporphyrinogen I isomer. This compound lacks biological utility in most organisms and cannot be metabolized to heme or chlorophyll precursors. Instead, it undergoes oxidation to uroporphyrin I and subsequent accumulation or excretion. The enzymatic conversion to coproporphyrinogen I is inefficient compared to the Type III pathway [3] [7].

    The octamethyl ester derivative is not a natural metabolite but serves as an analytical surrogate for studying this pathway divergence. Researchers employ it to understand the substrate specificity of downstream enzymes in the heme biosynthetic pathway, which typically reject the Type I isomer. For instance, uroporphyrinogen decarboxylase shows markedly reduced activity toward uroporphyrinogen I compared to uroporphyrinogen III, explaining the characteristic urinary excretion pattern (high uroporphyrin I) observed in porphyria cutanea tarda [6]. Furthermore, studies using the esterified form have revealed that the accumulation of symmetric porphyrins like uroporphyrin I contributes to the phototoxic effects in porphyrias through light-mediated generation of reactive oxygen species [7].

    The isomerization of uroporphyrinogen I octamethyl ester via spiro-pyrrolenine intermediates represents a fascinating chemical pathway that has no biological counterpart but offers insights into potential porphyrin interconversion mechanisms under non-physiological conditions [1]. This chemical isomerization, while not enzymatically relevant, provides synthetic chemists with potential strategies for modifying porphyrin structures that are inaccessible through biosynthetic routes.

    Properties

    CAS Number

    10170-03-3

    Product Name

    Uroporphyrin I octamethyl ester

    IUPAC Name

    methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate

    Molecular Formula

    C48H54N4O16

    Molecular Weight

    943 g/mol

    InChI

    InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3

    InChI Key

    KBKZLUAVUDHBNV-UHFFFAOYSA-N

    SMILES

    COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC

    Canonical SMILES

    COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.